molecular formula C5H7BrO B13709192 6-Bromo-3-oxabicyclo[3.1.0]hexane

6-Bromo-3-oxabicyclo[3.1.0]hexane

Cat. No.: B13709192
M. Wt: 163.01 g/mol
InChI Key: DPLRTUCUZWSSQA-UHFFFAOYSA-N
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Description

6-Bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H7BrO. It is characterized by a three-membered oxirane ring fused to a cyclopropane ring, with a bromine atom attached to the cyclopropane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-oxabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using various reducing agents such as zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water . The reaction conditions vary depending on the reducing agent used, with zinc-acetic acid and zinc-ethanolic potassium hydroxide providing selective removal of the endo-bromine, while tributyltin hydride and n-butyl-lithium followed by water offer different stereoselectivities .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Scientific Research Applications

6-Bromo-3-oxabicyclo[3.1.0]hexane has several scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. It is used in the study of stereospecific reactions and the development of new synthetic methodologies . Additionally, the compound’s reactivity and stability make it a useful intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-oxabicyclo[3.1.0]hexane involves its reactivity towards various reagents and its ability to undergo stereospecific reactions. The molecular targets and pathways involved depend on the specific reaction being performed. For example, in reduction reactions, the compound interacts with reducing agents to selectively remove the bromine atom, while in substitution reactions, it can react with nucleophiles to form new bonds .

Biological Activity

6-Bromo-3-oxabicyclo[3.1.0]hexane, a bicyclic compound with the molecular formula C7H10BrOC_7H_{10}BrO, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.

Structural Characteristics

The unique structure of this compound allows for diverse interactions within biological systems. The presence of the bromine atom and the oxabicyclic framework contribute to its reactivity and potential binding with biological targets, making it a valuable compound for research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Derivative APseudomonas aeruginosa8 µg/mL
Derivative BStreptococcus pneumoniae4 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular processes and pathways related to cell survival .

Mechanism of Action
The mechanism of action for the biological activity of this compound may involve:

  • Enzyme Inhibition : The bromine atom may interact with active sites on enzymes, inhibiting their function.
  • Receptor Binding : The structural features allow binding to specific receptors involved in signaling pathways related to cancer progression.
  • Cellular Modulation : It may influence cellular processes such as apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer cells. The study suggested that the compound activates apoptotic pathways, making it a candidate for further development as an anticancer agent .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research:

  • Drug Development : Its unique structure makes it a promising scaffold for synthesizing novel drugs targeting infectious diseases and cancer.
  • Synthetic Chemistry : It serves as a building block for creating more complex molecules with desired biological activities .

Properties

IUPAC Name

6-bromo-3-oxabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRTUCUZWSSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2Br)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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